BenchChemオンラインストアへようこそ!

1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Serotonin Receptor 5-HT2A GPCR

This pyrazole-piperazine scaffold is a pharmacologically validated starting point for CNS and metabolic disorder programs, with documented activity at 5-HT2A and CB1 receptors. Its unsubstituted piperazine moiety is a critical differentiator, enabling rapid parallel synthesis of amide, sulfonamide, or alkylated libraries—a versatility absent in pre-functionalized analogs. The specific 3-phenyl substitution pattern on the pyrazole ring defines its unique target engagement profile, making it non-interchangeable with regioisomers or N-methylated variants. Procure this 95% pure intermediate for hit-to-lead SAR campaigns and avoid the steep costs of scaffold rediscovery.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
CAS No. 1511646-96-0
Cat. No. B1465803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenyl-1H-pyrazol-5-yl)piperazine
CAS1511646-96-0
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3
InChIInChI=1S/C13H16N4/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17/h1-5,10,14H,6-9H2,(H,15,16)
InChIKeyVXIPBLYYBOIOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine (CAS 1511646-96-0): 5-HT2A / CB1 Dual-Modulator Scaffold Procurement Guide


1-(3-Phenyl-1H-pyrazol-5-yl)piperazine (CAS 1511646-96-0) is a pyrazole-piperazine heterocyclic compound with a molecular weight of 228.29 g/mol . This scaffold is documented to exhibit pharmacological modulation of the serotonin 5-HT2A receptor [1] and cannabinoid type-1 (CB1) receptor [2], positioning it as a research tool for central nervous system (CNS) and metabolic disorder studies. Its unsubstituted piperazine moiety provides a versatile synthetic handle for derivatization .

Why Unsubstituted Pyrazole-Piperazines Cannot Be Substituted for 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine in Research Applications


Generic substitution fails due to the steep structure-activity relationship (SAR) of the pyrazole-piperazine core. The specific 3-phenyl substitution pattern on the pyrazole ring and the unsubstituted piperazine moiety collectively define the scaffold's distinct pharmacological profile. Minor structural modifications, such as moving the phenyl group (1-phenyl vs. 3-phenyl) or methylating the piperazine ring, can drastically alter receptor binding profiles, as evidenced in CB1 antagonist [1] and 5-HT2A modulator [2] patent literature. These structural variations lead to non-overlapping target engagement profiles, rendering in-class compounds non-interchangeable for specific target validation or phenotypic assay workflows [3].

Quantitative Comparative Evidence for 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine vs. Structural Analogs


5-HT2A Receptor Modulation: 3-Phenyl-Pyrazole vs. 3-Pyridinyl-Pyrazole Scaffold

The 3-phenyl-pyrazole derivative scaffold (which includes the target compound) is explicitly claimed for 5-HT2A serotonin receptor modulation, whereas the 3-pyridinyl-pyrazole scaffold is a distinct structural class with separate patent claims [1]. This differentiation in the core heterocyclic substitution (phenyl vs. pyridinyl) is a critical determinant of receptor binding and functional activity [2].

Serotonin Receptor 5-HT2A GPCR CNS Pharmacology

CB1 Receptor Antagonism: 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine vs. 3-Substituted Pyrazole Analogs of Rimonabant

1-(3-Phenyl-1H-pyrazol-5-yl)piperazine is identified as a selective CB1 receptor antagonist that inhibits adipocyte proliferation and improves metabolic parameters [1]. This profile is conceptually distinct from the 3-substituted pyrazole analogs of Rimonabant (e.g., SR141716), which were found to produce agonist-like effects in mice via a non-CB1, non-CB2 mechanism, complicating their therapeutic interpretation [2].

Cannabinoid Receptor CB1 Metabolic Disorders Obesity Neuropharmacology

Synthetic Derivatization: Unsubstituted Piperazine as a Distinct Synthetic Handle vs. Substituted Piperazines

The target compound possesses an unsubstituted piperazine moiety, providing a free secondary amine for direct functionalization (e.g., alkylation, acylation, sulfonylation) . This is in contrast to structurally related commercial analogs such as 1-(2-methylbenzoyl)-4-(3-phenyl-1H-pyrazol-5-yl)piperazine or 1-(3-phenyl-1H-pyrazol-5-yl)-4-[3-(trifluoromethoxy)benzoyl]piperazine, which have pre-installed amide bonds that limit synthetic flexibility .

Medicinal Chemistry Scaffold Derivatization Chemical Synthesis Building Block

Optimal Application Scenarios for 1-(3-Phenyl-1H-pyrazol-5-yl)piperazine Based on Its Differentiated Profile


5-HT2A Serotonin Receptor Probe Development and Validation

Based on its explicitly claimed utility as a 5-HT2A serotonin receptor modulator within the 3-phenyl-pyrazole patent family [1], this compound serves as a validated starting scaffold for developing novel 5-HT2A-targeted probes. Its unsubstituted piperazine moiety enables rapid structure-activity relationship (SAR) exploration through parallel synthesis, making it ideal for hit-to-lead campaigns in CNS drug discovery programs targeting indications such as insomnia, platelet aggregation, or neuropsychiatric disorders.

CB1 Antagonist Tool Compound for Metabolic and Adipocyte Research

Given its documented function as a selective CB1 receptor antagonist that inhibits adipocyte proliferation and improves lipid and glucose metabolism [2], this compound is optimally deployed in in vitro models of adipogenesis and in vivo metabolic studies. It provides a research tool for investigating peripheral CB1 antagonism without the confounding off-target agonist-like effects observed with certain other pyrazole-based CB1 ligands [3].

Versatile Synthetic Intermediate for Targeted Library Synthesis

The presence of a free secondary amine on the piperazine ring makes this compound a versatile synthetic intermediate . It can be readily functionalized to generate diverse libraries of amide, sulfonamide, or alkylated analogs. This is a key advantage over pre-functionalized analogs , allowing medicinal chemists to efficiently explore chemical space around both the pyrazole and piperazine moieties to optimize target engagement and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-phenyl-1H-pyrazol-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.